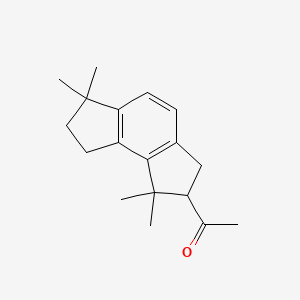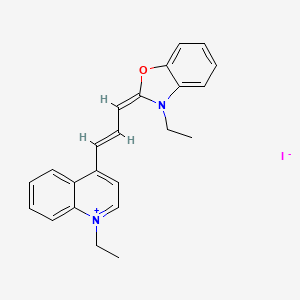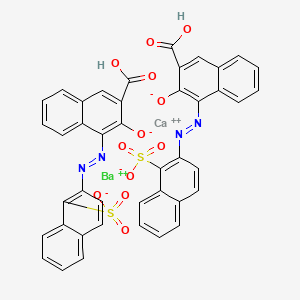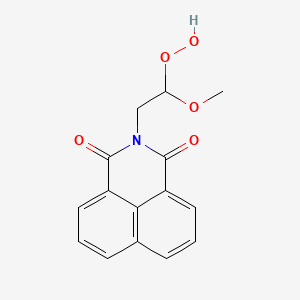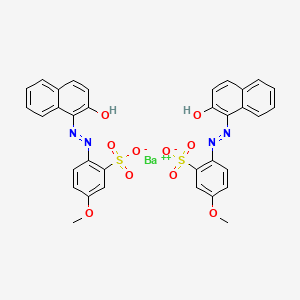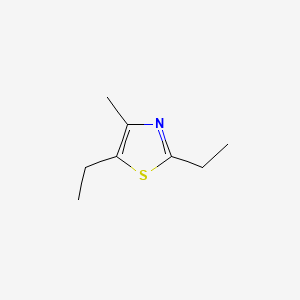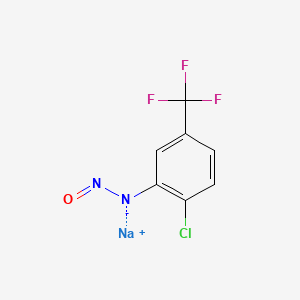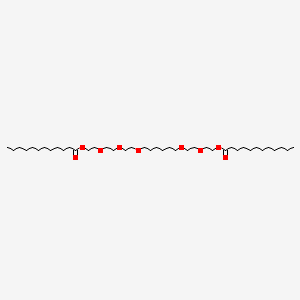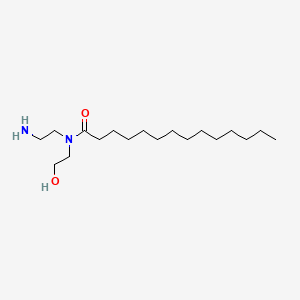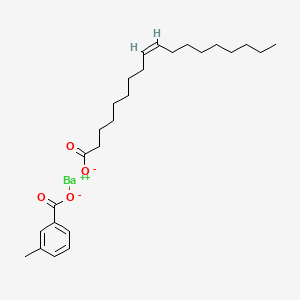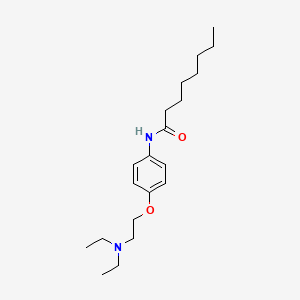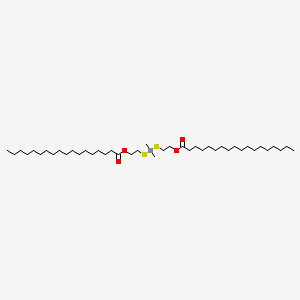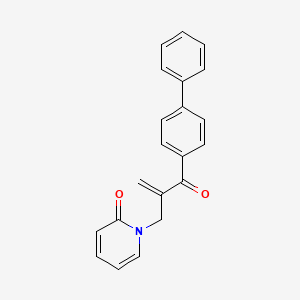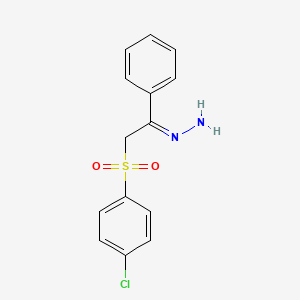
2-((4-Chlorophenyl)sulfonyl)-1-phenylethanone hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Chlorophenyl)sulfonyl)-1-phenylethanone hydrazone is a chemical compound characterized by its unique structure, which includes a sulfonyl group attached to a phenyl ring and a hydrazone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Chlorophenyl)sulfonyl)-1-phenylethanone hydrazone typically involves the reaction of 2-((4-Chlorophenyl)sulfonyl)acetophenone with hydrazine hydrate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to handle the increased volume. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-((4-Chlorophenyl)sulfonyl)-1-phenylethanone hydrazone can undergo various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form the corresponding oxime.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids.
Major Products Formed:
Oxidation: Formation of the corresponding oxime.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-((4-Chlorophenyl)sulfonyl)-1-phenylethanone hydrazone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of certain polymers and materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-((4-Chlorophenyl)sulfonyl)-1-phenylethanone hydrazone exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The hydrazone group can form Schiff bases with amino groups, potentially interfering with enzyme activity.
Comparison with Similar Compounds
2-((4-Chlorophenyl)sulfonyl)acetic acid: This compound shares the sulfonyl group but lacks the hydrazone functionality.
Bis(4-chlorophenyl)sulfone: This compound has two sulfonyl groups attached to phenyl rings, making it structurally different but related.
Properties
CAS No. |
6317-64-2 |
|---|---|
Molecular Formula |
C14H13ClN2O2S |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
(E)-[2-(4-chlorophenyl)sulfonyl-1-phenylethylidene]hydrazine |
InChI |
InChI=1S/C14H13ClN2O2S/c15-12-6-8-13(9-7-12)20(18,19)10-14(17-16)11-4-2-1-3-5-11/h1-9H,10,16H2/b17-14- |
InChI Key |
ZWISRVAIZGOCBM-VKAVYKQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\N)/CS(=O)(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN)CS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


